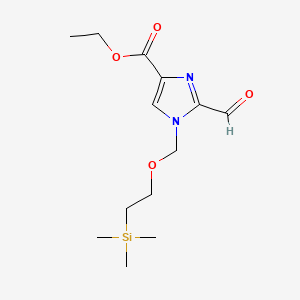
Ethyl 2-formyl-4-oxazoleacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-formyl-4-oxazoleacetate: is an organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom. The ethyl ester and formyl groups attached to the oxazole ring contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of Ethyl 2-formyl-4-oxazoleacetate typically begins with readily available starting materials such as ethyl acetoacetate and formamide.
Cyclization Reaction: The key step involves the cyclization of ethyl acetoacetate with formamide under acidic or basic conditions to form the oxazole ring. This reaction can be catalyzed by acids like hydrochloric acid or bases like sodium hydroxide.
Formylation: The formyl group can be introduced through a Vilsmeier-Haack reaction, where the oxazole intermediate is treated with a mixture of phosphorus oxychloride and dimethylformamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Ethyl 2-formyl-4-oxazoleacetate can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the formyl group can yield alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the formyl group, leading to various substituted oxazole derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Grignard reagents, organolithium compounds.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted oxazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Ethyl 2-formyl-4-oxazoleacetate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology and Medicine
In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving oxazole derivatives. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Industry
In the industrial sector, this compound is utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its role as an intermediate in the synthesis of various compounds highlights its industrial significance.
Mechanism of Action
The mechanism by which Ethyl 2-formyl-4-oxazoleacetate exerts its effects involves interactions with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to enzymes and receptors. The formyl group can undergo nucleophilic attack, leading to the formation of covalent bonds with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-formyl-4-thiazoleacetate: Similar structure but contains a sulfur atom instead of oxygen in the ring.
Methyl 2-formyl-4-oxazoleacetate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-formyl-5-oxazoleacetate: Similar structure but with the formyl group at a different position on the oxazole ring.
Uniqueness
This compound is unique due to its specific substitution pattern on the oxazole ring, which influences its reactivity and interaction with other molecules. The presence of both the formyl and ethyl ester groups provides a balance of reactivity and stability, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C13H22N2O4Si |
|---|---|
Molecular Weight |
298.41 g/mol |
IUPAC Name |
ethyl 2-formyl-1-(2-trimethylsilylethoxymethyl)imidazole-4-carboxylate |
InChI |
InChI=1S/C13H22N2O4Si/c1-5-19-13(17)11-8-15(12(9-16)14-11)10-18-6-7-20(2,3)4/h8-9H,5-7,10H2,1-4H3 |
InChI Key |
SKBFWHZIYXLCHW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN(C(=N1)C=O)COCC[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















